molecular formula C23H25NO4 B8216298 (R)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid

(R)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid

Katalognummer: B8216298
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: PLTKMSXJXOUESS-OAQYLSRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(R)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid is a compound that has garnered attention in biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of the Fmoc (9-fluorenylmethoxycarbonyl) protective group, which enhances its stability and solubility. The cyclobutyl group contributes to its conformational rigidity, potentially influencing its interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors.

  • Enzyme Inhibition : Research indicates that Fmoc-amino acid derivatives can act as inhibitors for cholinesterases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial in the degradation of acetylcholine in the nervous system. The introduction of substrate-like features in these compounds has been shown to enhance their inhibitory potency .
  • Binding Affinity : Computational docking studies suggest that the compound can effectively bind to the active sites of these enzymes, stabilizing the enzyme-substrate complex and preventing acetylcholine breakdown .

1. Inhibition of Cholinesterases

The compound has been evaluated for its ability to inhibit BChE, which is particularly relevant in the context of Alzheimer's disease. Inhibition studies have reported IC50 values ranging from 0.06 to 10.0 µM, indicating significant potency against BChE .

2. Self-Assembly Properties

Fmoc-modified amino acids exhibit self-assembly characteristics due to the hydrophobic nature of the Fmoc group. This property is leveraged in drug delivery systems and materials science . The self-organization can lead to the formation of nanostructures that may have therapeutic applications.

3. Antimicrobial Activity

Some studies have indicated that Fmoc-modified compounds possess antimicrobial properties, potentially making them useful in developing new antibiotics or therapeutic agents against resistant strains .

Case Study 1: Alzheimer's Disease

A study focused on the development of Fmoc-amino acid-based inhibitors demonstrated that modifications to the amino acid structure significantly improved binding affinity and selectivity towards BChE over AChE. This specificity is crucial for therapeutic strategies aimed at increasing acetylcholine levels without affecting other neurotransmitter systems .

Case Study 2: Self-Assembly in Drug Delivery

Research into the self-assembly behavior of Fmoc-modified peptides showed that these compounds could form stable micelles capable of encapsulating hydrophobic drugs. This property enhances drug solubility and bioavailability, providing a promising avenue for targeted drug delivery .

Comparative Analysis

Compound TypeBiological ActivityIC50 (µM)Application Area
This compoundCholinesterase inhibition0.06 - 10Alzheimer's disease treatment
Fmoc-modified peptidesSelf-assembly for drug deliveryN/ANanotechnology
Other Fmoc-amino acidsAntimicrobial propertiesVariesAntibiotic development

Eigenschaften

IUPAC Name

(2R)-4-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)21(13-12-15-6-5-7-15)24-23(27)28-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20-21H,5-7,12-14H2,(H,24,27)(H,25,26)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTKMSXJXOUESS-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.